molecular formula C14H15ClN2O4S3 B2566199 5-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-sulfonamide CAS No. 946300-67-0

5-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-sulfonamide

Cat. No. B2566199
CAS RN: 946300-67-0
M. Wt: 406.91
InChI Key: QKKSYMQBFVGGBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C14H15ClN2O4S3 and its molecular weight is 406.91. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity and Cerebrovasodilation

A study described various sulfonamides, including analogs similar to the specified compound, showing significant anticonvulsant activities. One particular sulfone, 5-[(4-fluorophenyl)sulfonyl]thiophene-2-sulfonamide, displayed an impressive anticonvulsant ED50 of 2 mg/kg when administered orally to mice. This compound also selectively increased cerebral blood flow in animals, highlighting its potential for cerebrovasodilatation applications (Barnish et al., 1981).

Synthesis and Chemical Transformations

Research on synthesis via Pummerer intermediates demonstrated the ability to create disproportionation reactions in certain sulfonamide compounds. This indicates potential for chemical transformations in related sulfonamide structures, which could be relevant for the compound (Connor & Strandtmann, 1978).

Remote Sulfonylation

A study on the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives at the C5 position using sodium sulfinates as sulfide sources was conducted. This process is notable for producing environmentally benign byproducts and can be applied to the synthesis of various N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives, suggesting a potential synthetic pathway for the compound (Xia et al., 2016).

Enzyme Inhibition Properties

Quinolinyl sulfonamides, similar to the compound , have been identified as potent methionine aminopeptidase (MetAP) inhibitors. These inhibitors displayed varying inhibitory potencies depending on the metal concentration, suggesting a potential application in enzyme inhibition and therapeutic research (Huang et al., 2006).

Novel Therapeutic Agents

Studies on quinols and thiophene derivatives have shown that compounds containing arylsulfonyl and thiophene moieties exhibit selective in vitro inhibition of cancer cell lines. This suggests a potential application of similar sulfonamide compounds in the development of novel therapeutic agents for treating various cancers (McCarroll et al., 2007).

properties

IUPAC Name

5-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O4S3/c1-23(18,19)17-8-2-3-10-4-5-11(9-12(10)17)16-24(20,21)14-7-6-13(15)22-14/h4-7,9,16H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKSYMQBFVGGBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-sulfonamide

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